2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid
Description
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H12O6/c1-14-8-4-7(17-6-10(12)13)5-9-11(8)16-3-2-15-9/h4-5H,2-3,6H2,1H3,(H,12,13) |
InChI Key |
REQDNBKPLCSTII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Dihydrobenzo[b]dioxin Intermediate
The dihydrobenzo[b]dioxin scaffold is typically synthesized via cyclization reactions involving catechol derivatives and appropriate alkylating agents. For example, 2,3-dihydrobenzo[b]dioxin-6-yl moieties can be prepared by intramolecular etherification of catechol derivatives with ethylene glycol or related compounds under basic conditions.
Preparation of (E)-3-(2,3-Dihydrobenzo[b]dioxin-6-yl)acrylic Acid
This intermediate is a crucial precursor and is synthesized through a Knoevenagel condensation reaction between the aldehyde derivative of the dihydrobenzo dioxin and malonic acid in the presence of pyridine and piperidine as catalysts. The reaction proceeds under mild conditions and yields the acrylic acid derivative after purification.
- Example conditions: Stirring in pyridine/piperidine mixture at room temperature or slightly elevated temperature.
- Purification: Silica gel chromatography.
Etherification to Form 2-((8-Methoxy-2,3-dihydrobenzo[b]dioxin-6-yl)oxy)acetic Acid
The key step involves the formation of the ether bond between the dihydrobenzo dioxin moiety and the acetic acid side chain. This can be achieved by reacting the phenolic hydroxyl group of the dihydrobenzo dioxin with a haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) under basic conditions such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
- Typical reaction conditions: Stirring at room temperature to 60 °C for several hours.
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).
- Solvent: DMF or anhydrous acetonitrile.
- Work-up: Extraction with ethyl acetate, washing, drying over magnesium sulfate, and purification by flash chromatography.
Alternative Activation and Coupling Methods
In some protocols, the acetic acid moiety is first converted into an activated acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by coupling with the dihydrobenzo dioxin derivative in the presence of a base such as pyridine or triethylamine. This method can improve coupling efficiency and yield.
- Activation: Refluxing acetic acid derivative with SOCl2 for 2 hours.
- Coupling: Dropwise addition of acyl chloride solution to dihydrobenzo dioxin in anhydrous solvent at 0 °C, then stirring at 50–60 °C overnight.
- Purification: Flash chromatography with methanol/dichloromethane mixtures.
Oxidation Steps (If Applicable)
If the starting material contains an aldehyde group, it may be oxidized to the corresponding acid using Pinnick oxidation with sodium chlorite (NaClO2) in tert-butanol or tetrahydrofuran (THF) under buffered conditions.
Summary of Representative Preparation Procedure
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra confirm the aromatic protons, methoxy group, and the acetic acid side chain.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight.
- Infrared Spectroscopy (IR): Characteristic absorption bands for carboxylic acid (broad O–H stretch ~3300 cm^-1, C=O stretch ~1700 cm^-1) and ether functionalities.
- High-Performance Liquid Chromatography (HPLC): Purity typically >95%.
Research Findings and Optimization Notes
- The use of anhydrous conditions and inert atmosphere (nitrogen) improves coupling yields.
- Potassium carbonate is preferred as a base for etherification reactions due to its mildness and efficiency.
- Flash chromatography with methanol/dichloromethane solvent systems provides effective purification.
- Activation of acetic acid derivatives to acyl chlorides enhances reaction rates and yields.
- Pinnick oxidation is a mild and selective method for converting aldehydes to acids without affecting sensitive ether linkages.
Chemical Reactions Analysis
Types of Reactions
2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzo-dioxin ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of 8-formyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid.
Reduction: Formation of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid.
Substitution: Formation of 8-substituted-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid derivatives.
Scientific Research Applications
2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid involves its interaction with specific molecular targets. The methoxy and acetic acid moieties play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride
- **8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
Uniqueness
2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid is unique due to the presence of both a methoxy group and an acetic acid moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis of benzo[b][1,4]dioxin derivatives typically involves coupling reactions between substituted dihydrobenzo[d][1,4]dioxin cores and acetic acid moieties. Key steps include:
- Etherification : Reacting 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-ol with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF).
- Temperature Control : Maintaining 60–80°C to avoid side reactions like hydrolysis of the methoxy group.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm purity (>95%) and structural integrity .
Q. Q2. Which analytical techniques are most reliable for characterizing the thermal stability and crystallinity of this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Determines melting points and phase transitions. For example, similar dioxin derivatives exhibit melting points between 150–180°C .
- Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles; benzo[d][1,4]dioxin acetates typically degrade above 250°C .
- X-ray Diffraction (XRD) : Resolves crystallinity, which impacts solubility and bioavailability.
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for benzo[b][1,4]dioxin derivatives?
Methodological Answer: Discrepancies often arise from:
- Structural Analogues : Minor substituent variations (e.g., methoxy vs. ethoxy groups) alter bioactivity. For example, ethyl ester derivatives may show reduced enzyme inhibition compared to methyl esters .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) and validate using positive controls (e.g., known COX-2 inhibitors for anti-inflammatory studies).
- Orthogonal Validation : Combine in vitro assays (e.g., enzyme inhibition) with computational docking to verify target interactions .
Q. Q4. What experimental strategies can elucidate the mechanism of action of this compound in modulating biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) to receptors like G-protein-coupled receptors (GPCRs) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.
- Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies downstream pathway perturbations (e.g., arachidonic acid metabolism) .
Q. Q5. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 8-position to enhance metabolic stability.
- Side-Chain Optimization : Replace the acetic acid moiety with a boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to improve blood-brain barrier penetration .
- In Silico Screening : Use Molecular Dynamics (MD) simulations to predict binding affinities to off-targets (e.g., cytochrome P450 enzymes) .
Q. Q6. What are the critical considerations for designing stability studies under physiological conditions?
Methodological Answer:
- Hydrolysis Susceptibility : Monitor ester bond stability in PBS (pH 7.4) at 37°C using UV-Vis spectroscopy or HPLC .
- Oxidative Stress : Expose the compound to H₂O₂ or liver microsomes to simulate metabolic degradation .
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines to assess degradation pathways .
Data Contradiction Analysis
Q. Q7. How should researchers address conflicting data on the compound’s solubility and formulation compatibility?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, PEG-400, and cyclodextrin-based carriers. For example, PEG-400 increases aqueous solubility of hydrophobic dioxins by 10–20-fold .
- Co-solvency Studies : Use phase diagrams to identify optimal co-solvent mixtures (e.g., ethanol-water).
- Dynamic Light Scattering (DLS) : Assess nanoparticle formulation stability to prevent aggregation .
Q. Q8. What statistical approaches are recommended for analyzing dose-response variability in preclinical studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- ANOVA with Tukey’s Post Hoc Test : Identify significant differences between treatment groups.
- Power Analysis : Ensure sample sizes (n ≥ 6) meet ≥80% statistical power to detect effect sizes .
Comparative Analysis of Structural Analogues
| Compound | Key Structural Feature | Unique Property | Reference |
|---|---|---|---|
| Target Compound | 8-Methoxy, acetic acid side chain | High aqueous solubility at pH 6.5 | |
| Ethyl 8-amino-dioxin-6-carboxylate | Amino group at C8, ethyl ester | Enhanced cellular uptake in cancer lines | |
| Boronic Ester Derivative | Tetramethyl-dioxaborolane | Improved BBB penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
